![molecular formula C18H20N2OS B5834693 N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5834693.png)
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide, also known as D745, is a small molecule inhibitor of the protein kinase CK2. CK2 is a ubiquitous and constitutively active serine/threonine kinase that plays a role in a variety of cellular processes, including cell proliferation, apoptosis, and DNA repair. D745 has been shown to have potential therapeutic applications in cancer and other diseases, and its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide inhibits the activity of CK2 by binding to the ATP-binding site of the kinase. This results in the inhibition of downstream signaling pathways that are regulated by CK2, including the PI3K/Akt and MAPK pathways. N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide has also been shown to induce apoptosis in cancer cells through a mechanism that involves the inhibition of the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide has also been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth and metastasis. In addition, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide has been shown to have anti-inflammatory effects and to inhibit the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide is its specificity for CK2, which makes it a useful tool for studying the role of CK2 in cellular processes. However, its low yield and relatively high cost can be limiting factors for some experiments. In addition, the potential toxicity of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide can be a concern, particularly in in vivo studies.
Direcciones Futuras
There are a number of potential future directions for research on N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide. Another area of interest is the investigation of the potential therapeutic applications of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide in diseases other than cancer, such as neurodegenerative diseases and viral infections. Finally, further research is needed to elucidate the precise mechanisms underlying the anti-cancer and other effects of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide, which could lead to the development of new therapeutic strategies.
Métodos De Síntesis
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide can be synthesized via a multi-step process involving the reaction of 3,5-dimethylaniline with carbon disulfide, followed by reaction with 3,4-dimethylbenzoyl chloride and subsequent purification. The yield of the final product is typically around 30%.
Aplicaciones Científicas De Investigación
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide has been studied extensively in vitro and in vivo for its potential therapeutic applications. In particular, it has been shown to have anti-cancer activity in a variety of cancer cell lines, including breast, prostate, and pancreatic cancer. N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide has also been shown to have potential therapeutic applications in other diseases, including neurodegenerative diseases and viral infections.
Propiedades
IUPAC Name |
N-[(3,5-dimethylphenyl)carbamothioyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-11-7-12(2)9-16(8-11)19-18(22)20-17(21)15-6-5-13(3)14(4)10-15/h5-10H,1-4H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGUWPSHVJSFDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=CC(=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-bromophenyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5834612.png)
![1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5834618.png)
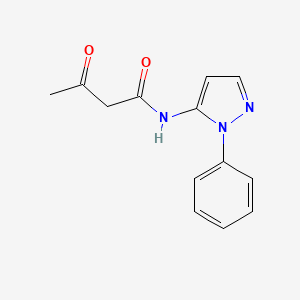
![1-[2-(2,3,6-trimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5834657.png)
![4-[(4-methoxyphenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5834663.png)
![5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B5834666.png)
![1-[(benzylthio)acetyl]-4-(2-furoyl)piperazine](/img/structure/B5834667.png)
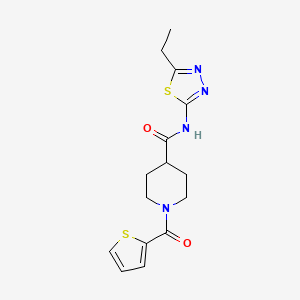
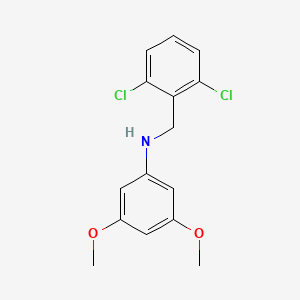
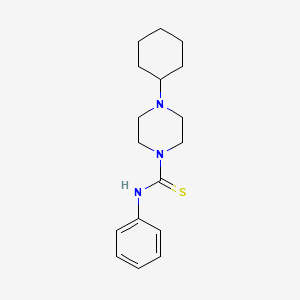
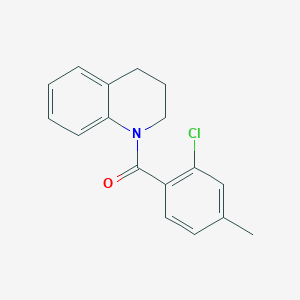

![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-(2-phenylethyl)acetamide](/img/structure/B5834716.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-thienyl)acrylamide](/img/structure/B5834721.png)